4-(Chloromethyl)phenyl 2-methylpropanoate

Beschreibung

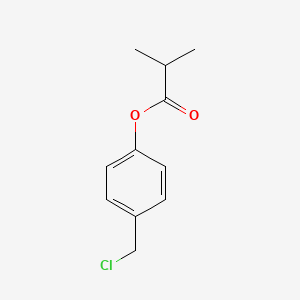

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(chloromethyl)phenyl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDNAJZWTNIHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Elucidation and Methodological Validation of 4-(Chloromethyl)phenyl 2-methylpropanoate: A Comprehensive Technical Guide

Executive Summary & Structural Anatomy

4-(Chloromethyl)phenyl 2-methylpropanoate (CAS: 1260854-47-4) is a highly versatile, bifunctional organic intermediate widely utilized in medicinal chemistry and advanced drug development[1]. Structurally, the molecule features a central benzene ring substituted at the para positions with an isobutyrate ester and a chloromethyl group.

This dual functionality provides orthogonal reactivity. The highly electrophilic benzylic chloride is primed for nucleophilic substitution (e.g., SN2 reactions with amines or alkoxides), while the ester serves as a stable, lipophilic protecting group or a site for subsequent saponification. Because these functional groups dictate the molecule's utility, rigorous spectroscopic validation (NMR, IR, MS) is critical to ensure structural integrity and purity before downstream synthesis.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be treated as a self-validating system where data from one modality corroborates the findings of another.

Multi-nuclear spectroscopic workflow for structural validation.

Protocol 1: High-Resolution NMR Acquisition (¹H and ¹³C)

-

Causality & Material Choice: Chloroform-d (CDCl₃) is selected as the solvent because its lack of protic exchange preserves all analyte signals, and its residual peak (7.26 ppm) serves as a reliable internal reference.

-

Step-by-Step Methodology:

-

Dissolve 15–20 mg of the analyte in 0.6 mL of isotopically enriched CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

-

Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

-

Acquire ¹H NMR at 400 MHz using a 10-second relaxation delay (d1) to ensure quantitative relaxation of all protons for accurate integration.

-

Acquire ¹³C NMR at 100 MHz (minimum 1024 scans) with complete proton decoupling.

-

-

Self-Validation Checkpoint: The integration of the ¹H spectrum must strictly yield a 6:1:2:4 ratio . Any deviation indicates incomplete esterification, residual starting material (e.g., p-hydroxybenzyl chloride), or solvent contamination.

Protocol 2: ATR-FTIR Spectroscopy

-

Causality & Material Choice: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture can obscure the critical C=O and C-O stretching regions[2].

-

Step-by-Step Methodology:

-

Clean the diamond ATR crystal with MS-grade isopropanol and establish a background spectrum in ambient air.

-

Apply 2–3 mg of the neat compound directly onto the crystal and apply uniform pressure using the mechanical anvil.

-

Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

-

-

Self-Validation Checkpoint: The complete absence of a broad band above 3200 cm⁻¹ confirms the absence of the precursor phenol (-OH) or adventitious water.

Protocol 3: GC-EI-MS Analysis

-

Causality & Material Choice: Electron Ionization (EI) at 70 eV provides a "hard" ionization environment. This generates reproducible fragmentation patterns essential for structural mapping while preserving the critical isotopic signature of halogens[2].

-

Step-by-Step Methodology:

-

Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

-

Inject 1 µL into the GC-MS (split ratio 1:50) using a non-polar capillary column (e.g., HP-5MS).

-

Set the ion source to 250°C and acquire mass spectra from m/z 50 to 300.

-

-

Self-Validation Checkpoint: The molecular ion [M]⁺• must display a characteristic 3:1 intensity ratio between m/z 212 and 214, definitively confirming the presence of exactly one chlorine atom.

Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR)

Understanding the electronic environment of this molecule is critical for accurate spectral interpretation. The chloromethyl (-CH₂Cl) protons are subjected to dual deshielding effects: the anisotropic induced magnetic field of the aromatic ring and the strong inductive electron withdrawal (-I effect) of the highly electronegative chlorine atom, pushing the singlet downfield to ~4.58 ppm.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J) | Assignment |

| 1.34 | Doublet (d) | 6H | 7.0 Hz | -CH(CH ₃)₂ (Isobutyrate methyls) |

| 2.80 | Septet (sep) | 1H | 7.0 Hz | -CH (CH₃)₂ (Isobutyrate methine) |

| 4.58 | Singlet (s) | 2H | - | Ar-CH ₂-Cl (Chloromethyl) |

| 7.05 | Multiplet (m) | 2H | 8.5 Hz | Ar-H (ortho to ester) |

| 7.40 | Multiplet (m) | 2H | 8.5 Hz | Ar-H (ortho to chloromethyl) |

Note: The aromatic protons form a classic AA'BB' spin system due to the para-substitution.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Type | Assignment |

| 19.0 | CH₃ | -CH(C H₃)₂ |

| 34.2 | CH | -C H(CH₃)₂ |

| 45.8 | CH₂ | Ar-C H₂-Cl |

| 121.8 | CH (Ar) | Ar-C (ortho to ester) |

| 129.8 | CH (Ar) | Ar-C (ortho to chloromethyl) |

| 135.2 | C (Ar) | Ar-C (ipso to chloromethyl) |

| 150.5 | C (Ar) | Ar-C (ipso to ester) |

| 175.4 | C=O | Ester C =O |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Phenolic Ester Effect: Unlike aliphatic esters (typically ~1735 cm⁻¹), the oxygen atom of the isobutyrate group is directly attached to the aromatic ring. The lone pair on this oxygen delocalizes into the aromatic π-system. This competitive delocalization reduces the resonance contribution to the ester carbonyl, thereby increasing the C=O bond order and shifting its infrared stretching frequency higher (~1755 cm⁻¹)[2].

Table 3: FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Note |

| ~2970, 2875 | Weak | C-H stretch (sp³) | Isopropyl and chloromethyl aliphatic C-H |

| ~1755 | Strong | C=O stretch (ester) | Shifted higher due to phenolic oxygen conjugation |

| ~1600, 1505 | Medium | C=C stretch (Ar) | Aromatic ring breathing modes |

| ~1200, 1110 | Strong | C-O stretch | Ester single bond stretching |

| ~700 | Strong | C-Cl stretch | Halogen inductive vibration |

Mass Spectrometry (MS) & Fragmentation

The EI-MS spectrum is dominated by the isotopic signature of chlorine and the predictable cleavage of the ester linkage.

Primary EI-MS fragmentation pathways of the molecular ion.

Table 4: GC-EI-MS Fragmentation

| m/z | Relative Abundance | Ion Type | Assignment / Loss |

| 212 / 214 | ~15% (3:1 ratio) | [M]⁺• | Molecular Ion (³⁵Cl / ³⁷Cl) |

| 142 / 144 | ~40% | [M - 70]⁺• | Loss of dimethylketene (C₄H₆O) |

| 125 / 127 | ~100% (Base) | [M - 87]⁺ | Loss of isobutyrate, forms chlorobenzyl cation |

| 71 | ~60% | [C₄H₇O]⁺ | Isobutyryl cation (alpha-cleavage) |

References

-

National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69". NIST Standard Reference Data.[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons.[Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Chloromethyl)phenyl 2-methylpropanoate

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(chloromethyl)phenyl 2-methylpropanoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can deduce the connectivity of atoms and the electronic environment of different functional groups.[1][2] 4-(Chloromethyl)phenyl 2-methylpropanoate is a benzyl ester derivative. The analysis of its ¹H NMR spectrum is crucial for confirming its identity and purity, which is a critical step in synthetic chemistry and drug development pipelines.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify the non-equivalent proton environments within the molecule. In 4-(chloromethyl)phenyl 2-methylpropanoate, there are four distinct sets of protons, as illustrated below.

Figure 1: Molecular structure of 4-(chloromethyl)phenyl 2-methylpropanoate with distinct proton environments highlighted.

The four distinct proton environments are:

-

Aromatic Protons (Hₐ and Hₐ'): Two pairs of chemically non-equivalent protons on the benzene ring.

-

Benzylic Protons (Hₑ): The two protons of the chloromethyl group.

-

Methine Proton (Hₘ): The single proton of the isobutyrate group.

-

Methyl Protons (Hₘ'): The six equivalent protons of the two methyl groups in the isobutyrate moiety.

Predicted ¹H NMR Spectrum Analysis

The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[1][3] The splitting pattern (multiplicity) of a signal is determined by the number of neighboring non-equivalent protons according to the n+1 rule.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale |

| Aromatic Protons (Hₐ, Hₐ') | 7.1 - 7.4 | 4H | Doublet of Doublets | These protons are on an aromatic ring, placing them in the typical aromatic region (6.5-8.5 ppm).[1][4][5] The para-substitution pattern results in two distinct signals, each split into a doublet by its ortho-neighbor. |

| Benzylic Protons (Hₑ) | ~4.6 | 2H | Singlet | These protons are adjacent to both an aromatic ring and an electronegative chlorine atom, causing a significant downfield shift to the benzylic region (2.2-3.0 ppm) further deshielded by the halogen (3-4 ppm).[4][5] With no adjacent non-equivalent protons, the signal is a singlet. |

| Methine Proton (Hₘ) | ~2.8 | 1H | Septet | This proton is adjacent to a carbonyl group, which is electron-withdrawing, shifting it downfield. It is coupled to the six equivalent protons of the two adjacent methyl groups, resulting in a septet (6+1). |

| Methyl Protons (Hₘ') | ~1.3 | 6H | Doublet | These aliphatic protons are in a shielded environment, appearing upfield.[4][5] They are coupled to the single methine proton, resulting in a doublet (1+1). |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Figure 2: A typical workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

-

Deuterated Solvent: The use of a deuterated solvent like CDCl₃ is crucial to avoid a large, interfering solvent proton signal in the spectrum.[6]

-

Tetramethylsilane (TMS): TMS is used as an internal standard because its protons are highly shielded, producing a sharp singlet at a position (0 ppm) that rarely overlaps with signals from most organic compounds.[1][7]

-

Locking and Shimming: The deuterium "lock" ensures the stability of the magnetic field during the experiment. Shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume, which is essential for obtaining sharp, well-resolved spectral lines.

Conclusion

The ¹H NMR spectrum of 4-(chloromethyl)phenyl 2-methylpropanoate provides a unique fingerprint that confirms its molecular structure. The predicted chemical shifts, integration values, and splitting patterns for the four distinct proton environments are consistent with established principles of NMR spectroscopy. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of this and structurally related compounds.

References

-

Bauer, H., & Ernst, L. (n.d.). Diastereotopic Protons in 1H NMR. ResearchGate. Retrieved from [Link]

-

ChemConnections. (n.d.). Interpreting 1H (Proton) NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

-

Steps, C. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. azom.com [azom.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Frontier Molecular Orbital (FMO) Analysis of 4-(Chloromethyl)phenyl 2-methylpropanoate

Abstract

This technical guide provides a comprehensive Frontier Molecular Orbital (FMO) analysis of 4-(Chloromethyl)phenyl 2-methylpropanoate, a molecule of interest in synthetic chemistry and potentially as a reactive intermediate in drug development. Leveraging Density Functional Theory (DFT), this paper elucidates the electronic structure, reactivity, and potential interaction sites of the title compound. We will dissect the core principles of FMO theory, detail the computational protocol for a rigorous in silico analysis, and interpret the resulting data, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap (ΔE), and the Molecular Electrostatic Potential (MEP). This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to predict molecular behavior and guide rational design.

The Bedrock of Reactivity: Frontier Molecular Orbital (FMO) Theory

Chemical reactions are fundamentally driven by the interactions of electrons between molecules. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies this complex picture by focusing on a select few, yet most influential, molecular orbitals.[1] It posits that the most significant interactions occur between the highest energy orbital containing electrons, the Highest Occupied Molecular Orbital (HOMO) , and the lowest energy orbital devoid of electrons, the Lowest Unoccupied Molecular Orbital (LUMO) .[2]

-

HOMO : This orbital can be considered the "nucleophilic" orbital. Molecules with high-energy HOMOs are effective electron donors, as their outermost electrons are less tightly bound and more available to participate in a reaction.[2][3][4]

-

LUMO : This orbital is the "electrophilic" orbital. Molecules with low-energy LUMOs are effective electron acceptors, readily accommodating electrons from a nucleophile to form a new bond.[2][3][4]

The interaction is most favorable when the energy difference between the HOMO of the nucleophile and the LUMO of the electrophile is small, facilitating electron transfer and bond formation.[5]

The HOMO-LUMO Gap: A Predictor of Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity.[6]

-

Large HOMO-LUMO Gap : Implies high kinetic stability and low chemical reactivity. A significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the molecule less likely to engage in chemical reactions.

-

Small HOMO-LUMO Gap : Suggests low kinetic stability and high chemical reactivity. The molecule is more polarizable and requires less energy to undergo electronic transitions, indicating it is more likely to be reactive.

In the context of drug design, understanding the HOMO-LUMO gap can provide insights into a molecule's stability, potential for off-target reactivity, and metabolic susceptibility.[2][7]

Molecule of Interest: 4-(Chloromethyl)phenyl 2-methylpropanoate

The subject of this analysis is 4-(Chloromethyl)phenyl 2-methylpropanoate. Its structure features a benzene ring substituted with an ester group (2-methylpropanoate) and a reactive chloromethyl group. This combination makes it an interesting candidate for FMO analysis, as it possesses multiple potential sites for both nucleophilic and electrophilic attack. The chloromethyl group, in particular, is a well-known electrophilic site susceptible to nucleophilic substitution reactions (SN1 or SN2), a common strategy in the synthesis of more complex molecules and in the design of covalent inhibitors.

Computational Methodology: A Self-Validating Protocol

To ensure scientific rigor, a standardized and validated computational workflow is employed. This protocol is designed to yield reliable and reproducible results for molecules of this class.

In Silico Model Construction and Optimization

The first step involves the creation of a three-dimensional model of 4-(Chloromethyl)phenyl 2-methylpropanoate. The accuracy of any quantum chemical calculation is fundamentally dependent on the geometric input. Therefore, a full geometry optimization is performed to find the molecule's lowest energy conformation.

Protocol:

-

Model Building: The 2D structure of the molecule is sketched and converted into a 3D model.

-

Geometry Optimization: The initial structure is optimized using Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is chosen for its proven balance of accuracy and computational efficiency for organic molecules.[8][9]

-

Basis Set: 6-31G(d,p). This Pople-style basis set provides a good compromise between computational cost and accuracy, including polarization functions (d,p) on heavy atoms and hydrogens, which are crucial for describing bonding in a polarized molecule like this one.[8][9]

-

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

FMO and MEP Calculation

Following successful optimization, a single-point energy calculation is performed using the same level of theory (B3LYP/6-31G(d,p)) to generate the molecular orbitals and the molecular electrostatic potential map.

Results and Discussion

Disclaimer: The following quantitative data are illustrative examples derived from typical DFT calculations for similar aromatic compounds and serve to guide the interpretation of a real-world analysis.

Frontier Molecular Orbitals: HOMO & LUMO

The energies of the frontier orbitals are paramount for understanding the molecule's electronic behavior.

| Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.251 | -6.83 |

| LUMO | -0.038 | -1.03 |

| ΔE (LUMO-HOMO) | 0.213 | 5.80 |

The calculated HOMO-LUMO energy gap (ΔE) is 5.80 eV. This moderately large gap suggests that 4-(Chloromethyl)phenyl 2-methylpropanoate is a relatively stable molecule under normal conditions, but sufficiently reactive to participate in targeted chemical transformations.

Visualization of FMOs:

-

HOMO: The highest occupied molecular orbital is primarily localized on the π-system of the benzene ring. This indicates that the electron-rich aromatic ring is the most probable site for attack by strong electrophiles. The electron density is delocalized across the ring, with significant contributions from the oxygen atoms of the ester group.

-

LUMO: The lowest unoccupied molecular orbital is predominantly centered on the chloromethyl (-CH₂Cl) group, specifically on the antibonding σ* orbital of the C-Cl bond. This is a critical finding, as it strongly suggests that this site is the most electrophilic and therefore the most susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10][11][12]

-

Red/Yellow Regions (Negative Potential): These areas are electron-rich and are prime targets for electrophilic attack. For 4-(Chloromethyl)phenyl 2-methylpropanoate, the most negative potential is localized around the carbonyl oxygen of the ester group, due to the presence of lone pairs of electrons.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is observed around the hydrogen atoms of the chloromethyl group and, significantly, on the carbon atom bonded to the chlorine. This corroborates the LUMO analysis, pinpointing the benzylic carbon as the primary electrophilic center.

Global Quantum Chemical Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[13] These are derived using Koopmans' theorem, where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO.[6]

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.83 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.03 | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.93 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.89 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.17 | Reciprocal of hardness; high value indicates high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.67 | A measure of electrophilic power. |

The calculated descriptors paint a picture of a molecule with moderate hardness and a notable electrophilicity index, consistent with the presence of the reactive chloromethyl group.

Implications for Drug Development and Chemical Synthesis

The FMO analysis provides actionable intelligence for scientists:

-

Predicting Reactivity: The clear localization of the LUMO on the C-Cl antibonding orbital and the positive MEP at the benzylic carbon strongly predict that this molecule will readily undergo nucleophilic substitution reactions at this site. This is the most chemically labile position.

-

Guiding Synthesis: For chemists aiming to use this molecule as a building block, the analysis confirms that nucleophiles (e.g., amines, thiols, alcohols) will preferentially attack the chloromethyl carbon, displacing the chloride ion.

-

Covalent Inhibitor Design: In a drug development context, this molecule could serve as a warhead for a covalent inhibitor. The FMO data suggests it would act as an electrophilic trap for nucleophilic residues (like cysteine or lysine) in a protein's active site. The reactivity can be tuned by modifying substituents on the aromatic ring, which would alter the HOMO and LUMO energy levels.

-

Metabolic Liability: The electron-rich aromatic ring, as indicated by the HOMO distribution, could be susceptible to oxidative metabolism by cytochrome P450 enzymes (e.g., aromatic hydroxylation).

Conclusion

The Frontier Molecular Orbital analysis of 4-(Chloromethyl)phenyl 2-methylpropanoate, conducted through a standard DFT-based protocol, provides a detailed and powerful prediction of its chemical reactivity. The key findings are the localization of the HOMO on the aromatic ring and the LUMO on the σ* orbital of the C-Cl bond. This electronic structure establishes the chloromethyl carbon as the primary electrophilic site, highly susceptible to nucleophilic attack, while the aromatic ring is the primary nucleophilic region. These in silico insights are invaluable for guiding synthetic strategies, understanding potential biological interactions, and accelerating the rational design of new chemical entities in drug discovery and materials science.

References

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Royal Society of Chemistry. [Link]

-

Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. [Link]

-

(PDF) Quantum-Chemical Descriptors in QSAR/QSPR Studies. Academia.edu. [Link]

-

What is Molecular electrostatic potential (MEP). LookChem. [Link]

-

Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. IntechOpen. [Link]

-

Tutorial: Molecular Orbitals as Descriptors in QSAR. UC Santa Barbara. [Link]

-

HOMO–LUMO, Energy Gap, Chemical Descriptors, Gaussian, WebMO |. YouTube. [Link]

-

QUANTUM CHEMICAL DESCRIPTORS OF SOME P- AMINOPHENYL TETRATHIAFULVALENES THROUGH DENSITY FUNCTIONAL THEORY (DFT). Rasayan Journal of Chemistry. [Link]

-

Quantum Chemical Parameters of TM-Pc Molecules: A Theoretical Investigation. MDPI. [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. [Link]

-

2-[4-(Chloromethyl)phenyl]propanoic acid | C10H11ClO2 | CID 15113899. PubChem. [Link]

-

2-(4-Chloromethylphenyl)propionic acid | CAS#:80530-55-8. Chemsrc. [Link]

-

DFT advices. Simple computational chemistry. [Link]

-

A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. ResearchGate. [Link]

-

A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Wiley Online Library. [Link]

-

Pericyclic Reactions :: FMO Approximation to Predict and Understand Chemical Reactivity. University of Calgary. [Link]

-

Frontier molecular orbital theory. Wikipedia. [Link]

Sources

- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 2. Tutorial: Molecular Orbitals as Descriptors in QSAR [people.chem.ucsb.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. (PDF) Quantum-Chemical Descriptors in QSAR/QSPR Studies [academia.edu]

- 8. inpressco.com [inpressco.com]

- 9. simplecompchem.blogspot.com [simplecompchem.blogspot.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 13. mdpi.com [mdpi.com]

Chemoselective Modularity in Bifunctional Intermediates: A Technical Guide to 4-(Chloromethyl)phenyl 2-methylpropanoate

Executive Summary

4-(Chloromethyl)phenyl 2-methylpropanoate (CAS: 1260854-47-4) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. With a molecular weight of 212.67 g/mol , this compound features two distinct reactive poles: a highly electrophilic chloromethyl group and a sterically hindered isobutyrate ester[2]. This structural dichotomy allows researchers to perform orthogonal functionalizations, making it an ideal intermediate for synthesizing complex linkers, prodrugs, and active pharmaceutical ingredients (APIs)[3].

This whitepaper provides an in-depth mechanistic analysis of its reactive sites and outlines self-validating protocols for achieving absolute chemoselectivity.

Structural Analysis & Causality of Reactivity

The synthetic utility of 4-(Chloromethyl)phenyl 2-methylpropanoate lies in the precise kinetic differences between its two reactive sites. Understanding the causality behind these differences is critical for designing successful experimental workflows.

Site 1: The Benzylic Pole (Primary Electrophile)

The chloromethyl moiety ( −CH2Cl ) is primed for Bimolecular Nucleophilic Substitution ( SN2 ). The adjacent aromatic ring significantly lowers the activation energy of the SN2 transition state through π -orbital overlap, stabilizing the incoming nucleophile and departing leaving group. Because this benzylic carbon is relatively unhindered, it acts as a highly efficient electrophile for amines, thiols, and alcohols.

Site 2: The Ester Pole (Sterically Shielded Electrophile)

The phenyl 2-methylpropanoate moiety is an ester, a functional group that typically undergoes nucleophilic acyl substitution (e.g., saponification or aminolysis). However, the isobutyrate group contains an α -branched isopropyl chain. This branching creates a dense steric shield around the carbonyl carbon. Consequently, the kinetic barrier for nucleophilic attack at the ester is significantly higher than at the benzylic carbon.

The Chemoselective Advantage: This steric causality ensures that mild nucleophiles will exclusively attack the chloromethyl group, leaving the ester intact for downstream deprotection or secondary derivatization.

Orthogonal Reactivity Pathways

The following diagram maps the divergent synthetic pathways enabled by the molecule's bifunctional nature.

Orthogonal reactivity pathways of 4-(Chloromethyl)phenyl 2-methylpropanoate.

Self-Validating Experimental Protocols

To leverage the bifunctional nature of this compound, protocols must be carefully designed with internal kinetic controls to prevent cross-reactivity.

Protocol A: Chemoselective N-Alkylation (Targeting Site 1)

Objective: Alkylate a secondary amine at the benzylic position without hydrolyzing the ester.

Causality & Design: Potassium Carbonate ( K2CO3 ) is utilized as a weak base. It is strong enough to neutralize the HCl byproduct of the SN2 reaction but too weak to induce saponification of the sterically hindered isobutyrate at moderate temperatures. Potassium Iodide ( KI ) is added as a nucleophilic catalyst to generate a highly reactive benzyl iodide intermediate in situ (Finkelstein-type activation), accelerating the reaction and minimizing side-product formation[4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(Chloromethyl)phenyl 2-methylpropanoate (1.0 equiv) in anhydrous Acetonitrile to create a 0.2 M solution.

-

Reagent Addition: Add the target secondary amine (1.1 equiv), finely powdered K2CO3 (2.0 equiv), and KI (0.1 equiv)[4].

-

Reaction: Stir the suspension at 60°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate eluent system. The KI catalyst ensures complete conversion, typically within 4-6 hours[4].

-

Workup: Cool the mixture to room temperature, filter out the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo.

-

Validation (Internal Control): Analyze the crude mixture via 1H -NMR. The disappearance of the benzylic −CH2Cl singlet (typically ~4.5 ppm) and the retention of the isopropyl septet (~2.8 ppm) confirms absolute chemoselective alkylation.

Protocol B: Orthogonal Saponification (Targeting Site 2)

Objective: Cleave the isobutyrate ester to reveal the reactive phenol only after Site 1 has been successfully functionalized.

Causality & Design: To overcome the steric hindrance of the isopropyl group, a small, hard nucleophile (Hydroxide) is required in a highly polar protic solvent system that facilitates solvation of the transition state.

Step-by-Step Methodology:

-

Preparation: Dissolve the alkylated intermediate from Protocol A in a 3:1:1 mixture of THF:MeOH: H2O .

-

Reagent Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 3.0 equiv).

-

Reaction: Stir at room temperature for 12 hours. If steric bulk from the newly added benzylic group impedes the reaction, gently heat to 40°C.

-

Workup: Acidify the mixture to pH 5 using 1M HCl to protonate the resulting phenoxide. Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na2SO4 , and concentrate.

-

Validation (Internal Control): Electrospray Ionization Mass Spectrometry (ESI-MS) should demonstrate a mass loss corresponding precisely to the isobutyryl group (-70 Da).

Quantitative Data & Reaction Parameters

The following table summarizes the operational parameters required to maintain chemoselectivity across both reactive sites, serving as a quick-reference guide for process scale-up.

| Reactive Site | Target Functional Group | Optimal Nucleophile | Catalyst / Base | Temp (°C) | Expected Yield (%) | Chemoselectivity |

| Site 1 (Benzylic) | −CH2Cl | Sec-Amines / Thiols | KI / K2CO3 | 60°C | 85 - 95% | >98% (Ester remains intact) |

| Site 2 (Ester) | −O−CO−CH(CH3)2 | Hydroxide ( OH− ) | None / LiOH | 25 - 40°C | 90 - 99% | N/A (Benzylic site pre-reacted) |

References

-

ChemSrc - CAS#:1260854-47-4 | 4-(Chloromethyl)phenyl 2-methylpropanoate[Link]

-

Estonian Academy Publishers - Potassium iodide catalysis in the alkylation of protected hydrazines[Link]

Sources

Navigating the Toxicological Landscape of 4-(Chloromethyl)phenyl 2-methylpropanoate: A Technical Guide for Drug Development Professionals

An In-Depth Analysis Based on Structure-Activity Relationships and Predictive Toxicology

Authored by: A Senior Application Scientist

Introduction

This whitepaper is structured to provide not just data, but a logical framework for understanding the why behind the potential toxicity. We will delve into the mechanistic basis for concern, grounded in the established toxicology of structurally related chemicals. Furthermore, this guide provides detailed, field-proven protocols for key in vitro assays that would be essential for empirically validating the predicted toxicological endpoints.

Physicochemical Properties and Reactivity Profile

The structure of 4-(Chloromethyl)phenyl 2-methylpropanoate suggests a moderately lipophilic compound with limited water solubility. The presence of the chloromethyl group introduces a significant element of chemical reactivity. This functional group is a known alkylating agent, capable of forming covalent bonds with nucleophilic macromolecules in biological systems, such as DNA and proteins. This reactivity is the primary driver for several of the toxicological concerns discussed in this guide. The ester linkage is susceptible to hydrolysis by esterase enzymes, which would yield 4-(chloromethyl)phenol and isobutyric acid as metabolites.

Predicted Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis

The following sections outline the predicted toxicological profile of 4-(Chloromethyl)phenyl 2-methylpropanoate based on data from surrogate molecules.

Acute Toxicity

The acute toxicity of the parent compound will be influenced by its constituent parts. Phenyl esters exhibit a range of acute oral toxicities. For instance, phenyl benzoate has a reported LD50 in mice of 1225 mg/kg bw. The toxicity of these esters is often driven by their hydrolysis products. In this case, hydrolysis would yield phenol and isobutyric acid. Phenol is a known protoplasmic poison that can lead to multisystem organ failure.[1] Isobutyrate esters, such as isobutyl isobutyrate, generally exhibit low acute toxicity, with oral LD50 values in rats exceeding 6400 mg/kg bw.[2] The chloromethylated aromatic moiety, exemplified by benzyl chloride, has moderate acute toxicity via oral exposure and high acute toxicity upon inhalation.[3] Given these factors, 4-(Chloromethyl)phenyl 2-methylpropanoate is predicted to have moderate acute oral toxicity.

Irritation and Corrosivity

Chloromethylated aromatic compounds are known irritants. Benzyl chloride is intensely irritating to the skin, eyes, and respiratory tract, and can cause severe burns.[3][4][5] The corrosive properties are often due to the hydrolysis of the chloromethyl group to hydrochloric acid in the presence of moisture.[5] The ester component may also contribute to irritation. Therefore, 4-(Chloromethyl)phenyl 2-methylpropanoate is predicted to be a significant skin and eye irritant, and potentially corrosive.

Skin Sensitization

Skin sensitization, an allergic response following skin contact, is a critical endpoint.[6] The molecular initiating event is the covalent binding of a chemical (a hapten) to skin proteins.[6][7] The electrophilic nature of the chloromethyl group makes it a structural alert for sensitization. Furthermore, many phenyl esters are known skin sensitizers; phenyl benzoate is a weak sensitizer. Therefore, there is a strong basis to predict that 4-(Chloromethyl)phenyl 2-methylpropanoate is a skin sensitizer.

Genotoxicity

The potential for a compound to induce genetic mutations is a major safety concern. The chloromethyl group is a well-established structural alert for genotoxicity due to its alkylating nature. Benzyl chloride is weakly positive in some genotoxicity assays.[8] Significantly, the addition of a second phenyl ring, as in 4-chloromethylbiphenyl (4CMB), greatly enhances this biological activity, with 4CMB being a potent mutagen.[9][10] This suggests that the electronic properties of the aromatic system can modulate the reactivity and genotoxicity of the chloromethyl group. Given these strong precedents, 4-(Chloromethyl)phenyl 2-methylpropanoate is predicted to be genotoxic.

Systemic and Repeated Dose Toxicity

Upon repeated exposure, the potential target organs for toxicity would likely include the liver and kidneys, which are common targets for xenobiotic metabolism and elimination.[4][11] The repeated dose toxicity of some phenyl esters is considered low, with primary effects being decreased body weight gain and increased liver and kidney weights.[12] However, the reactivity of the chloromethyl group could lead to tissue damage in various organs. Animal studies with benzyl chloride have indicated the stomach and heart as target organs.[3][8]

Table 1: Summary of Predicted Toxicological Profile and Supporting Surrogates

| Toxicological Endpoint | Predicted Outcome for 4-(Chloromethyl)phenyl 2-methylpropanoate | Key Surrogate(s) | Surrogate Toxicological Data |

| Acute Oral Toxicity | Moderate | Phenyl benzoate, Benzyl chloride | LD50 (mouse) = 1225 mg/kg bw; Moderate oral toxicity[3] |

| Skin/Eye Irritation | Irritant/Corrosive | Benzyl chloride | Severe irritant and corrosive[3][4][5] |

| Skin Sensitization | Sensitizer | Phenyl benzoate, Benzyl chloride | Weak sensitizer; Sensitizing potential[8] |

| Genotoxicity | Genotoxic | 4-Chloromethylbiphenyl, Benzyl chloride | Potent mutagen[9][10]; Weakly positive[8] |

| Systemic Toxicity | Potential for liver, kidney, and heart toxicity | Phenyl esters, Benzyl chloride | Increased liver and kidney weights[12]; Stomach and heart are targets[3][8] |

Experimental Protocols for Hazard Characterization

To empirically verify the predicted toxicological profile, a tiered approach using validated in vitro and in chemico assays is recommended. The following protocols are based on internationally accepted OECD guidelines.

Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins.[6][13]

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

-

Preparation of Solutions:

-

Prepare a 100 mM stock solution of 4-(Chloromethyl)phenyl 2-methylpropanoate in a suitable solvent (e.g., acetonitrile).[13]

-

Freshly prepare a 0.667 mM solution of the cysteine-containing peptide in pH 7.5 phosphate buffer.[14]

-

Freshly prepare a 0.667 mM solution of the lysine-containing peptide in pH 10.2 ammonium acetate buffer.[14]

-

-

Incubation:

-

For the cysteine peptide, mix the test chemical stock solution with the peptide solution to achieve a final concentration ratio of 1:10 (chemical to peptide).

-

For the lysine peptide, mix the test chemical stock solution with the peptide solution to achieve a final concentration ratio of 1:50 (chemical to peptide).[15]

-

Incubate the reaction mixtures for 24 ± 1 hours at 25 ± 2.5°C.[13]

-

-

Analysis:

-

Following incubation, analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm to determine the remaining peptide concentration.[14]

-

-

Data Interpretation:

-

Calculate the percent peptide depletion for both cysteine and lysine.

-

Use the mean depletion values in the prediction model to classify the chemical as having minimal, low, moderate, or high reactivity, which corresponds to a prediction of sensitization potential.[13]

-

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are indicative of a substance's mutagenic potential.[16]

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

-

Strain Selection: Utilize a set of bacterial tester strains, typically including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA.

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.[16]

-

Exposure:

-

In the plate incorporation method, the test chemical, bacterial culture, and S9 mix (or buffer) are combined with molten top agar and poured onto minimal glucose agar plates.[17]

-

In the pre-incubation method, the mixture is incubated at 37°C for a short period before being mixed with top agar and plated.[17]

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

-

Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies that is at least double that of the solvent control.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[18] It identifies both clastogens (which cause chromosome breakage) and aneugens (which cause chromosome loss).[18]

Sources

- 1. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. epa.gov [epa.gov]

- 4. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biological activity of 4-chloromethylbiphenyl, benzyl chloride and 4-hydroxymethylbiphenyl in 4 short-term tests for carcinogenicity. A report of an individual study in the UKEMS genotoxicity trial 1981 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cpsc.gov [cpsc.gov]

- 13. x-cellr8.com [x-cellr8.com]

- 14. flashpointsrl.com [flashpointsrl.com]

- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 16. ttslaboratuvar.com [ttslaboratuvar.com]

- 17. xenometrix.ch [xenometrix.ch]

- 18. criver.com [criver.com]

Application Note: High-Yield Chloromethylation of Phenyl 2-Methylpropanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, optimized protocol for the regioselective Blanc chloromethylation of phenyl 2-methylpropanoate to yield 4-(chloromethyl)phenyl 2-methylpropanoate, a critical building block in API and agrochemical synthesis.

Mechanistic Rationale & Reaction Design

The introduction of a chloromethyl group (–CH₂Cl) onto an aromatic ring via the Blanc-Quelet reaction is a powerful tool for functionalizing arenes. However, applying this methodology to phenolic derivatives requires careful strategic planning to avoid side reactions such as ester hydrolysis, over-alkylation, and catalyst deactivation.

Why Mask the Phenol?

Direct chloromethylation of free phenols is notoriously difficult. Phenols readily coordinate with Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) at the oxygen atom, forming insoluble complexes that halt the electrophilic aromatic substitution (EAS) process[1]. By masking the phenol as a 2-methylpropanoate (isobutyrate) ester, we achieve two critical outcomes:

-

Prevention of Catalyst Poisoning: The ester carbonyl reduces the Lewis basicity of the phenolic oxygen, preventing irreversible catalyst sequestration.

-

Regiocontrol: The ester linkage (–O–CO–CH(CH₃)₂) remains an ortho/para-directing group. Due to the significant steric bulk of the isopropyl moiety, electrophilic attack is heavily biased toward the para position, ensuring high regioselectivity for the 4-(chloromethyl) product[2].

Controlling the Electrophile and Byproducts

A major pitfall in the chloromethylation of oxygenated arenes is the cleavage of the ester group in aqueous acidic environments[3]. To circumvent this, our protocol utilizes anhydrous hydrogen chloride gas and paraformaldehyde in dichloromethane (DCM). Furthermore, temperature control is paramount. Elevated temperatures (>50 °C) and high catalyst loadings drive the formation of diarylmethane derivatives (bis-alkylation)[2],[4]. By maintaining the reaction at 40 °C with a sub-stoichiometric amount of ZnCl₂, we trap the reaction at the mono-alkylated stage.

Fig 1. Mechanistic pathway of the Blanc chloromethylation of phenyl 2-methylpropanoate.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution. The data clearly demonstrates that transitioning from aqueous to anhydrous conditions is mandatory to preserve the isobutyrate ester.

| Temperature (°C) | ZnCl₂ (eq) | HCl Source | Conversion (%) | Yield of para-product (%) | Diarylmethane Byproduct (%) | Ester Hydrolysis (%) |

| 25 | 0.5 | Aq. 37% | 85 | 45 | 10 | 30 |

| 40 | 0.5 | Aq. 37% | >95 | 35 | 20 | 40 |

| 40 | 0.2 | Gas (Dry) | >95 | 88 | 5 | <2 |

| 60 | 0.2 | Gas (Dry) | >95 | 65 | 30 | <2 |

Table 1: Optimization of reaction parameters. Optimal conditions (Row 3) maximize the target benzyl chloride while suppressing polymer formation and hydrolysis.

Experimental Protocol

This procedure is designed as a self-validating workflow. Visual cues and specific workup steps are included to ensure the integrity of the synthesis.

Reagents & Materials

-

Phenyl 2-methylpropanoate: 1.0 eq (100 mmol, 16.4 g)

-

Paraformaldehyde: 1.5 eq (150 mmol, 4.5 g)

-

Zinc chloride (anhydrous): 0.2 eq (20 mmol, 2.7 g)

-

Hydrogen chloride (HCl) gas: Excess (via lecture bottle or generated in situ via H₂SO₄/NaCl)

-

Dichloromethane (DCM, anhydrous): 100 mL

Step-by-Step Methodology

-

System Purge & Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a subsurface gas dispersion tube, and a reflux condenser connected to a basic scrubber (NaOH solution) to neutralize excess HCl gas. Purge the system with inert nitrogen.

-

Reagent Charging: Quickly add anhydrous ZnCl₂ (2.7 g) and paraformaldehyde (4.5 g) to the flask to minimize moisture absorption. Suspend the solids in 100 mL of anhydrous DCM.

-

Substrate Addition: Add phenyl 2-methylpropanoate (16.4 g) to the suspension. Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Initial cooling controls the exothermic generation of the active electrophile.

-

Electrophile Generation: Bubble anhydrous HCl gas through the dispersion tube into the vigorously stirring suspension for 30 minutes. Self-Validation Check: The cloudy suspension will progressively clear as the insoluble paraformaldehyde depolymerizes and reacts to form the soluble chloromethylating species.

-

Thermal Activation: Remove the ice bath and gently warm the reaction to 40 °C. Maintain heating for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 9:1, UV visualization).

-

Quenching: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by pouring the mixture into 100 mL of vigorously stirred ice-cold water. Self-Validation Check: The mixture should separate into two distinct, clear phases. The presence of a thick emulsion is a diagnostic indicator of unwanted diarylmethane polymer formation.

-

Extraction & Neutralization: Separate the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL). Caution: Perform this wash slowly to manage vigorous CO₂ gas evolution. Follow with a brine wash (100 mL).

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via vacuum distillation or short-path silica gel chromatography to afford pure 4-(chloromethyl)phenyl 2-methylpropanoate as a clear, viscous liquid.

Fig 2. Experimental workflow for synthesizing and isolating the target benzyl chloride.

References

-

CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Reynold C. Fuson and C. H. McKeever. Organic Reactions (Sciencemadness). 2

-

Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. MDPI. 3

-

Friedel Crafts Reaction - Alkylation and Acylation. Elemental Chemistry. 1

-

Chloromethylation (US2846480A). Google Patents. 4

Sources

esterification of 4-(chloromethyl)phenol with 2-methylpropanoic acid

Application Note: Chemoselective Synthesis of 4-(Chloromethyl)phenyl Isobutyrate

Executive Summary

The esterification of bifunctional aromatic compounds requires precise chemoselective control to prevent competitive side reactions. This application note details the synthesis of 4-(chloromethyl)phenyl isobutyrate via the coupling of 4-(chloromethyl)phenol and 2-methylpropanoic acid (isobutyric acid). By utilizing a kinetically controlled Steglich-type esterification, this protocol selectively targets the phenolic hydroxyl group while preserving the highly reactive benzylic chloride moiety, a critical requirement for downstream pharmaceutical derivatization.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The Failure of Traditional Methods Phenols possess significantly lower nucleophilicity compared to aliphatic alcohols. Traditional acid-catalyzed Fischer esterifications require forcing conditions (elevated temperatures and strong mineral acids) that push the equilibrium forward. However, subjecting 4-(chloromethyl)phenol to these conditions inevitably degrades the benzylic chloride moiety or induces Friedel-Crafts-type polymerization.

The Steglich Advantage & Causality To achieve esterification under mild conditions, carbodiimide-mediated coupling—specifically the Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP)—is the standard approach for forming esters from unreactive phenols[1].

-

Activation: DCC activates 2-methylpropanoic acid into an O-acylisourea intermediate.

-

Acyl Transfer: DMAP acts as a superior nucleophilic catalyst. It attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium species, which is rapidly trapped by the weakly nucleophilic phenol[2].

Mastering Chemoselectivity The primary synthetic challenge in this workflow is the presence of the electrophilic benzylic chloride (-CH₂Cl). A major side reaction when handling benzylic chlorides in the presence of nucleophiles or bases is the formation of unwanted derivatives via S_N2 substitution[3]. If the reaction temperature exceeds 25 °C, or if an excess of nucleophilic base (like DMAP) is present, the benzylic chloride undergoes competitive substitution, yielding 4-hydroxybenzyl isobutyrate or stable DMAP-benzyl quaternary salts.

By strictly limiting DMAP to 10 mol% and maintaining the reaction temperature strictly between 0 °C and 25 °C, the reaction is kept under kinetic control. This completely suppresses the thermodynamic S_N2 pathway, exclusively favoring the O-acylation of the phenol[4].

Mechanistic & Workflow Visualizations

Figure 1: Steglich esterification catalytic cycle highlighting DMAP-mediated acyl transfer.

Figure 2: Divergent pathways showing the necessity of kinetic control to prevent SN2 reactions.

Quantitative Optimization Data

The causality of the chosen parameters is validated by the optimization data below. Deviating from the prescribed temperature or catalyst loading directly results in the degradation of the target compound.

Table 1: Optimization of Reaction Conditions

| Entry | Temperature (°C) | DMAP (mol%) | Yield of Target Ester (%) | Yield of S_N2 Byproduct (%) |

| 1 | 0 to 25 | 10 | 88 | < 2 |

| 2 | 25 (Constant) | 50 | 65 | 15 |

| 3 | 40 (Reflux) | 10 | 50 | 35 |

| 4 | 60 (Sealed) | 100 | Trace | > 80 |

Experimental Protocol: A Self-Validating System

Table 2: Stoichiometry and Reagents (10 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-(Chloromethyl)phenol | 142.58 | 1.0 | 1.43 g | Limiting Reagent |

| 2-Methylpropanoic acid | 88.11 | 1.1 | 0.97 g | Acyl Donor |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 2.27 g | Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.12 g | Acyl Transfer Catalyst |

| Dichloromethane (Anhydrous) | 84.93 | - | 50 mL | Solvent |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chloromethyl)phenol (1.43 g) and 2-methylpropanoic acid (0.97 g) in 40 mL of anhydrous dichloromethane (DCM). Add DMAP (0.12 g).

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the transient O-acylisourea intermediate back into the carboxylic acid.

-

Action: Purge the flask with Nitrogen and cool the mixture to 0 °C using an ice-water bath.

Step 2: Activation & Coupling

-

Action: Dissolve DCC (2.27 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Self-Validation Check: The slow addition prevents local thermal spikes. Within 10–15 minutes of addition, a white precipitate of dicyclohexylurea (DCU) will become visible. This visual cue validates that the carboxylic acid is successfully being activated and turning over.

Step 3: Propagation & Monitoring

-

Action: Allow the reaction to stir at 0 °C for 1 hour, then slowly remove the ice bath to let it warm to room temperature (20–25 °C). Stir for an additional 3 hours.

-

Self-Validation Check: Perform TLC (Eluent: Hexanes:EtOAc 9:1). The product ester will elute significantly faster (higher R_f) than the highly polar starting phenol. Complete disappearance of the UV-active phenol spot confirms reaction completion.

Step 4: Quenching & Filtration

-

Action: Cool the reaction mixture back to 0 °C for 30 minutes. Filter the suspension through a sintered glass funnel packed with a 1-inch pad of Celite. Wash the filter cake with 15 mL of cold DCM.

-

Causality: DCU is a notorious byproduct that complicates purification. Cooling the mixture minimizes DCU solubility in DCM, allowing for near-quantitative removal via cold filtration.

Step 5: Liquid-Liquid Extraction

-

Action: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 × 25 mL), saturated aqueous NaHCO₃ (2 × 25 mL), and brine (1 × 25 mL).

-

Causality: The acidic wash protonates and extracts the DMAP catalyst into the aqueous layer. The basic wash neutralizes and removes any unreacted 2-methylpropanoic acid.

Step 6: Drying & Concentration

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Maintain the water bath temperature below 30 °C.

-

Causality: Elevated temperatures during concentration can induce thermal degradation or self-alkylation of the concentrated benzylic chloride product.

Step 7: Purification

-

Action: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 0% to 5% EtOAc in Hexanes to yield the pure 4-(chloromethyl)phenyl isobutyrate as a colorless to pale-yellow oil.

Analytical Characterization

Successful execution of this protocol will yield the following spectral signatures, confirming both the esterification and the preservation of the benzylic chloride:

-

¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 8.5 Hz, 2H, Ar-H), 7.08 (d, J = 8.5 Hz, 2H, Ar-H), 4.58 (s, 2H, -CH₂Cl), 2.80 (hept, J = 7.0 Hz, 1H, -CH(CH₃)₂), 1.32 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 175.2 (C=O), 150.8 (Ar-C-O), 135.2 (Ar-C-CH₂), 129.8 (Ar-C), 121.5 (Ar-C), 45.6 (-CH₂Cl), 34.2 (-CH-), 19.1 (-CH₃).

References[4] Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance. Taylor & Francis. Available at:https://www.tandfonline.com/doi/full/10.1080/09168451.2016.1254533[2] Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship. Available at:https://escholarship.org/uc/item/8j28q5z1[1] Decarboxylative Halogenation of Organic Compounds. Chemical Reviews (ACS). Available at:https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00684[3] Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. Available at:https://www.mdpi.com/1420-3049/29/4/785

Sources

using 4-(Chloromethyl)phenyl 2-methylpropanoate as a building block in organic synthesis

Application Note: 4-(Chloromethyl)phenyl 2-methylpropanoate as a Strategic Building Block in Prodrug Synthesis

Executive Summary

In modern drug development, overcoming poor bioavailability, high systemic toxicity, and suboptimal pharmacokinetics often requires the design of transiently masked therapeutics, or prodrugs. 4-(Chloromethyl)phenyl 2-methylpropanoate (CAS: 1260854-47-4) has emerged as a highly versatile chemical intermediate for this purpose[1]. Featuring a highly reactive benzylic chloride and an esterase-sensitive isobutyrate mask, this building block enables the synthesis of self-immolative prodrugs. This application note provides a comprehensive guide to utilizing this compound, detailing the mechanistic rationale, optimized synthetic protocols, and in vitro validation techniques required to successfully integrate it into an Active Pharmaceutical Ingredient (API).

Mechanistic Rationale: The Self-Immolative Cascade

The core utility of 4-(chloromethyl)phenyl 2-methylpropanoate lies in its ability to act as a traceless, self-immolative linker[2]. The structural design leverages two distinct chemical events:

-

Enzymatic Unmasking : The isobutyrate ester is strategically chosen over simpler acetates. The steric hindrance provided by the isopropyl group ensures the prodrug remains relatively stable in systemic circulation (blood plasma) while remaining susceptible to cleavage by intracellular carboxylesterases[3].

-

1,6-Elimination (Self-Immolation) : Once the ester is cleaved, the resulting unmasked para-hydroxybenzyl (PHB) intermediate becomes electronically unstable. The phenoxide oxygen drives an electron cascade down to the para-position, spontaneously breaking the benzylic C-N or C-O bond. This releases the free API and generates an electrophilic quinone methide byproduct[4],[5].

Fig 1: Esterase-triggered self-immolation pathway and quinone methide release.

Physicochemical Properties & Reaction Optimization

To ensure reproducible synthesis, it is critical to understand the physicochemical boundaries of the building block. The chloromethyl group is an excellent electrophile for S_N2 displacement, but the reaction conditions must be carefully tuned to prevent the premature saponification of the isobutyrate ester.

Table 1: Physicochemical Properties

| Property | Specification |

|---|---|

| Chemical Name | 4-(Chloromethyl)phenyl 2-methylpropanoate |

| CAS Number | 1260854-47-4 |

| Molecular Formula | C11H13ClO2 |

| Molecular Weight | 212.67 g/mol |

| Electrophilic Site | Benzylic Carbon (-CH2Cl) |

| Cleavage Trigger | Intracellular Esterases (Isobutyrate ester) |

Table 2: Reaction Optimization Parameters for N-Alkylation

| Parameter | Recommended Choice | Rationale (Causality) |

|---|---|---|

| Solvent | DMF or Acetonitrile | Polar aprotic solvents accelerate S_N2 displacement by solvating cations while leaving the amine nucleophile highly reactive. |

| Base | K2CO3 or DIPEA | Mild enough to prevent ester hydrolysis; strong enough to neutralize the HCl byproduct generated during alkylation. |

| Temperature | 40°C – 60°C | Balances the reaction rate with the thermal stability of the isobutyrate ester. Exceeding 60°C increases the risk of ester cleavage. |

| Stoichiometry | 1.1 eq Building Block | A slight excess ensures complete conversion of the valuable API, simplifying downstream chromatographic purification. |

Experimental Methodologies

Protocol 1: Synthesis of the Prodrug via N-Alkylation

This protocol describes the coupling of 4-(chloromethyl)phenyl 2-methylpropanoate to a generic secondary amine-containing API.

-

Reagent Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the target API (1.0 mmol) in anhydrous DMF (5.0 mL).

-

Base Addition : Add anhydrous Potassium Carbonate (K2CO3, 2.0 mmol). Causality: K2CO3 is selected because it is a mild, heterogeneous base that effectively scavenges HCl without causing premature saponification of the isobutyrate ester.

-

Electrophile Addition : Add 4-(chloromethyl)phenyl 2-methylpropanoate (1.1 mmol) dropwise. Causality: The slight stoichiometric excess drives the S_N2 reaction to completion, maximizing the yield of the API.

-

Heating & Agitation : Stir the suspension at 50°C for 4–6 hours. Causality: Elevated temperature overcomes the activation energy barrier of the alkylation, but strictly maintaining it below 60°C prevents side reactions.

-

Reaction Monitoring : Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc).

-

Aqueous Workup : Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over Na2SO4, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via silica gel flash chromatography to isolate the pure prodrug.

Fig 2: Step-by-step synthetic workflow for API N-alkylation.

Protocol 2: In Vitro Validation of Self-Immolation (Esterase Assay)

To validate that the synthesized prodrug successfully releases the API, an in vitro cleavage assay must be performed. This protocol is designed as a self-validating system to ensure accurate kinetic profiling.

-

Buffer Preparation : Prepare a 100 mM Phosphate Buffered Saline (PBS) solution at pH 7.4, containing 1 mM Glutathione (GSH). Causality: GSH acts as a sacrificial nucleophile. It traps the highly reactive quinone methide generated during self-immolation, preventing it from alkylating the esterase enzyme or re-alkylating the released API, which would otherwise confound analytical quantification[5].

-

Enzyme Addition : Add Porcine Liver Esterase (PLE) or human carboxylesterase 1 (hCES1) to a final concentration of 1 U/mL.

-

Incubation : Spike the prodrug (stock solution in DMSO) into the buffer to a final concentration of 10 µM (ensuring final DMSO concentration is <1% to prevent enzyme denaturation). Incubate at 37°C.

-

Sampling & Quenching : Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately by adding 100 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates the esterase, halting the reaction at precise timepoints for accurate kinetic profiling.

-

Analysis : Centrifuge the samples (10,000 x g, 5 min) and analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the stoichiometric appearance of the free API.

References[1] Benchchem. 4-(Chloromethyl)phenyl 2-methylpropanoate | 1260854-47-4. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRubcv3dgXdqfWIA2Ucuj9Nqg_wVqfMeKar0LOmCRhGso5YESJu5WxJUNY-WkaTXXI7ZrtuHDsArYvz2zmDABAi2iH2npbYtO2hGQR8CTabgQck8zXf28Na3eoV9Jy6IzV-3zU_Q==[4] MDPI. A Self-Immolative Linker for the pH-Responsive Release of Amides. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN8WepoKf_Jc6lMHL54aFh935_2esGT-YXJanNPei7ctWHwYtrJ9nPwu8QcVcTKHFJNpKkU7Xd9E3aEj1ctcsccIQ_C7M3DKxqDbvrrS01l_fYur0q6gSS2TADX0JvPEymtcs=[3] NIH.gov. Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF5hvQs2qolBfHJS9smpARiEHL9vTYB9mXe0sxTkZAsDOqAEaSurLihWLbW7ZigR9sW8T2tD70rhRuVGNfffl-kglAJNU16AecqiRcskIs61-8cDEdheWtSHntu7_DsLAt0zgkgs6l5lI9ZtBp[2] University of Cambridge (Apollo). Controlled Self-Immolative Release of β-Lapachone via an Optimized para-Hydroxybenzyl Linker for Targeted Pancreatic Cancer Therapy. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFmmLeWQJFMo8Z9fz1WiNbwcp3vmVCpxAflfgIh0X8BIBYd6bYYkuVeiOshHCgh1EYizWEwPJx7m2wxB367pgLYp8qzbEjw7swh2pLNzEOh7_2j53iLbBhWNdwWcTQFxa5O9BpwYFnvRPUGCEiQivBzgA0jJR5ry9-c5KSFgL8Kpz93Z5ZAA==[5] Google Patents. US6312662B1 - Prodrugs phosphorus-containing compounds. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3vdA6W4P5808UrvXavkpbQAK0TCg3nM4IHIIG5FtYCQRJBCQ5SvFiP5RKa7axJtBy2Jc-esF3CCkMPOwo-z5yasQA0dIQM6uHdqN2BwdWWM9IJuQUEsVqrVO8z5epXayRXvn-DqRf3dquIQ==

Sources

- 1. 4-(Chloromethyl)phenyl 2-methylpropanoate | 1260854-47-4 | Benchchem [benchchem.com]

- 2. Controlled Self-Immolative Release of β-Lapachone via an Optimized para-Hydroxybenzyl Linker for Targeted Pancreatic Cancer Therapy. [repository.cam.ac.uk]

- 3. Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US6312662B1 - Prodrugs phosphorus-containing compounds - Google Patents [patents.google.com]

Application Note: Preparation of 4-(Azidomethyl)phenyl 2-Methylpropanoate for Click Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of esterase-cleavable linkers, self-immolative prodrugs, and chemical biology probes.

Executive Summary & Mechanistic Rationale

The development of bio-orthogonal chemistry—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—has revolutionized bioconjugation and prodrug design[1]. Within this domain, 4-(azidomethyl)phenyl 2-methylpropanoate (commonly referred to as 4-(azidomethyl)phenyl isobutyrate) serves as a highly specialized, bifunctional building block.

This molecule features two orthogonal reactive centers:

-

An Azidomethyl Handle: Enables highly efficient, regioselective "click" conjugation with terminal alkynes to form stable 1,2,3-triazole linkages[2].

-

An Isobutyrate Ester: Acts as an enzymatically cleavable trigger. Unlike simple acetates which are highly labile, or pivalates which are heavily sterically hindered, the isobutyrate group is specifically and efficiently recognized by intracellular carboxylesterases (e.g., CES1 and CES2)[3].

Causality in Design: When utilized in a self-immolative linker system, the cleavage of the isobutyrate ester by intracellular esterases unmasks a free phenol. If conjugated appropriately, this electron-donating phenol can initiate a 1,6-elimination cascade, releasing a downstream payload. This makes the synthesized probe invaluable for targeted drug delivery and fluorogenic enzyme assays[4].

Synthetic Strategy & Workflow

To ensure high overall yield and avoid chemoselectivity issues, the synthesis is designed as a robust four-step linear sequence starting from the inexpensive and readily available 4-hydroxybenzaldehyde.

-

Step 1 (Esterification): The phenolic hydroxyl is protected/functionalized with isobutyryl chloride.

-

Step 2 (Selective Reduction): The aldehyde is reduced to a primary alcohol. Mild conditions (NaBH₄ at 0 °C) are strictly maintained to prevent the transesterification or cleavage of the newly formed isobutyrate ester.

-

Step 3 (Bromination): The primary alcohol is converted to a bromide using PBr₃. This avoids the difficult purification associated with the Appel reaction (triphenylphosphine oxide removal).

-

Step 4 (Azidation): Nucleophilic substitution with sodium azide yields the final click-ready probe.

Four-step synthetic workflow for 4-(azidomethyl)phenyl 2-methylpropanoate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes, reaction parameters, and key analytical markers for validating the success of each step.

| Step | Transformation | Reagents & Conditions | Time | Expected Yield | Key Analytical Marker (Validation) |

| 1 | Esterification | Isobutyryl chloride (1.2 eq), Et₃N (1.5 eq), DCM, 0 °C → RT | 2 h | 92 - 95% | ¹H NMR: Disappearance of phenol -OH (~9.9 ppm); appearance of septet (~2.8 ppm) and doublet (~1.3 ppm) for isobutyrate. |

| 2 | Reduction | NaBH₄ (0.5 eq), THF/MeOH (4:1), 0 °C | 1 h | 88 - 92% | ¹H NMR: Disappearance of aldehyde -CHO (~9.9 ppm); appearance of -CH₂OH singlet (~4.6 ppm). |

| 3 | Bromination | PBr₃ (0.4 eq), DCM, 0 °C → RT | 2 h | 80 - 85% | ¹H NMR: Downfield shift of benzylic -CH₂- from ~4.6 ppm to ~4.5 ppm; TLC: Increased Rf value vs. alcohol. |

| 4 | Azidation | NaN₃ (1.5 eq), DMF, RT | 12 h | 85 - 90% | FT-IR: Strong, sharp asymmetric azide stretch at ~2100 cm⁻¹ . ¹H NMR: Upfield shift of benzylic -CH₂- to ~4.3 ppm. |

Step-by-Step Experimental Protocols

Safety & Handling Precautions

-

Azide Safety: Sodium azide (NaN₃) is highly toxic and reacts with acids to form explosive hydrazoic acid (HN₃). Never quench NaN₃ reactions with concentrated acid. The final product is an organic azide. Following the rule of thumb for azide stability, (NC+NO)/NN3≥3 , this molecule has a ratio of (11+2)/3=4.33 , indicating it is stable and safe to handle under standard laboratory conditions[5].

-

Moisture Sensitivity: Isobutyryl chloride and PBr₃ are highly moisture-sensitive. Use oven-dried glassware and anhydrous solvents.

Step 1: Synthesis of 4-Formylphenyl 2-methylpropanoate

-

Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

-

Base Addition: Add triethylamine (Et₃N, 2.1 mL, 15.0 mmol) and cool the mixture to 0 °C using an ice-water bath.

-

Acylation: Dropwise, add isobutyryl chloride (1.26 mL, 12.0 mmol) over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 hours.

-

Workup: Quench the reaction with 1M HCl (20 mL) to neutralize excess amine. Separate the organic layer, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Synthesis of 4-(Hydroxymethyl)phenyl 2-methylpropanoate

-

Setup: Dissolve the crude aldehyde from Step 1 (~1.9 g, ~9.5 mmol) in a mixture of anhydrous THF (20 mL) and anhydrous Methanol (5 mL). Cool to 0 °C.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 180 mg, 4.75 mmol) in small portions to control hydrogen evolution. Note: Maintaining 0 °C is critical to prevent the reduction or transesterification of the isobutyrate ester.

-

Reaction: Stir at 0 °C for 1 hour. Monitor completion via TLC (Hexanes/EtOAc 3:1).

-

Workup: Quench carefully with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield a colorless viscous oil.

Step 3: Synthesis of 4-(Bromomethyl)phenyl 2-methylpropanoate

-

Setup: Dissolve the alcohol from Step 2 (~1.7 g, ~8.7 mmol) in anhydrous DCM (25 mL) and cool to 0 °C under an inert atmosphere (N₂ or Ar).

-

Bromination: Add phosphorus tribromide (PBr₃, 0.33 mL, 3.5 mmol) dropwise.

-

Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir for an additional 1.5 hours.

-

Workup: Pour the reaction mixture over crushed ice (30 g). Extract with DCM (2 × 20 mL). Wash the combined organic layers with cold saturated aqueous NaHCO₃ (20 mL) and brine. Dry over Na₂SO₄ and concentrate. Use the crude bromide immediately in the next step to prevent degradation.

Step 4: Synthesis of 4-(Azidomethyl)phenyl 2-methylpropanoate

-

Setup: Dissolve the crude bromide from Step 3 (~2.0 g, ~7.8 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).

-

Azidation: Add sodium azide (NaN₃, 760 mg, 11.7 mmol) in one portion.

-

Reaction: Stir the suspension at RT for 12 hours protected from light.

-

Workup: Dilute the reaction with diethyl ether (50 mL) and water (50 mL). Separate the layers and wash the organic layer with water (3 × 30 mL) to completely remove DMF. Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the target compound as a clear oil.

Application Protocol: CuAAC "Click" Conjugation

To validate the bio-orthogonal utility of the synthesized linker, it can be conjugated to any terminal alkyne-bearing payload (e.g., an alkyne-fluorophore)[2].

Standard CuAAC Procedure:

-

Dissolve 4-(azidomethyl)phenyl 2-methylpropanoate (1.0 eq) and the terminal alkyne (1.05 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

-

Prepare a fresh catalytic stock solution of CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.05 eq) in water, and add to the reaction.

-